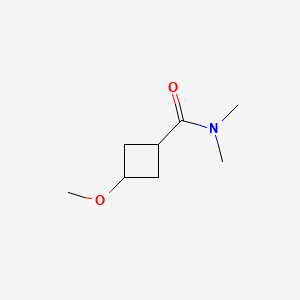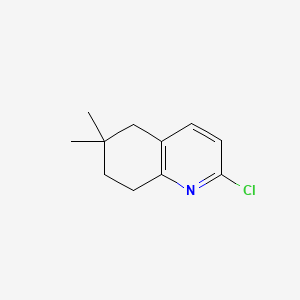![molecular formula C7H7N3O B6604322 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one CAS No. 2633638-14-7](/img/structure/B6604322.png)
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one (MPP) is a heterocyclic organic compound that was first synthesized in the early 2000s. It has since been studied extensively for its potential applications in a variety of fields, including medicine and materials science. MPP is a valuable building block for the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, polymers, and other materials.
科学的研究の応用
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied extensively for its potential applications in a variety of scientific fields. In medicine, this compound has been studied for its potential use in the treatment of certain types of cancer. In materials science, this compound has been studied for its potential use as a building block for the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals.
作用機序
The exact mechanism of action of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is not yet fully understood. However, it is believed that this compound has the ability to interact with certain enzymes, which may lead to the inhibition of certain biochemical pathways. This inhibition may lead to the inhibition of certain cancer cells, as well as the inhibition of certain inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to inhibit certain cancer cells, as well as to inhibit certain inflammatory processes. Additionally, this compound has been shown to have anti-oxidant and anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of using 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one for laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have a variety of potential applications, making it a valuable building block for a variety of experiments. However, one of the main limitations of using this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the exact effects of the compound.
将来の方向性
There are a variety of potential future directions for research into 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one. These include further investigation into the exact mechanism of action of the compound, as well as further exploration into its potential applications in medicine and materials science. Additionally, further research into the potential toxicity of this compound would be beneficial in order to ensure its safe use in laboratory experiments. Additionally, further research into the potential interactions of this compound with other compounds could lead to the development of new and improved pharmaceuticals and materials. Finally, further research into the potential use of this compound as an anti-inflammatory agent could lead to the development of new treatments for a variety of conditions.
合成法
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one can be synthesized by a variety of methods, including a two-step method that involves the reaction of 1-methyl-1H-pyrrole with 1,3-dichloro-2-propanol. This method yields a product with a yield of approximately 75%. An alternative method involves the reaction of 1-methyl-1H-pyrrole with 1,3-dibromo-2-propanol, which yields a product with a yield of approximately 55%.
特性
IUPAC Name |
1-methyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-4-8-9-7(11)6(5)10/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKATUSROOMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
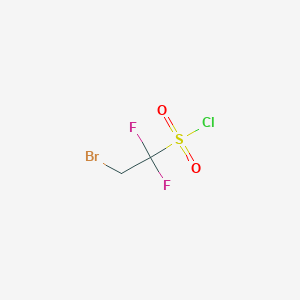
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
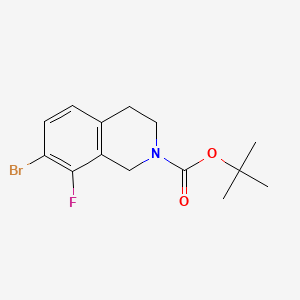
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
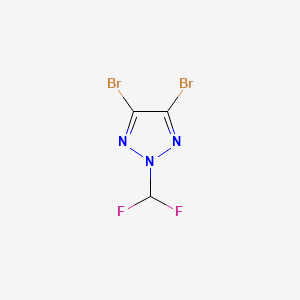

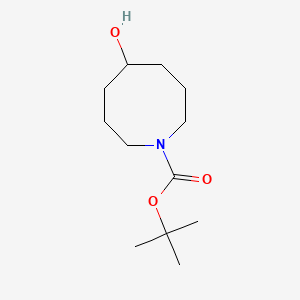
![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
